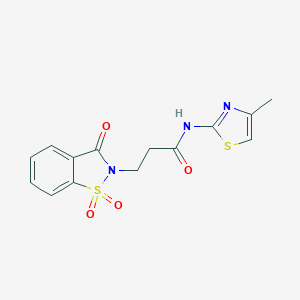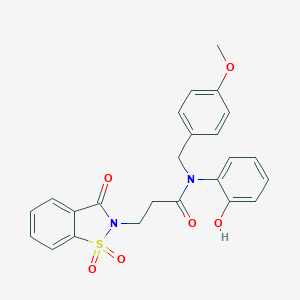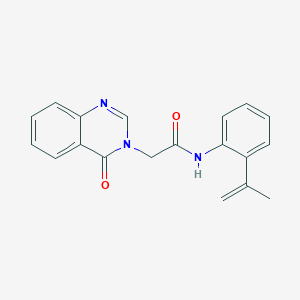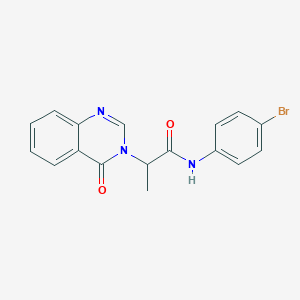
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as C16, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has shown promising results in various scientific studies.
Mechanism Of Action
The mechanism of action of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
Studies have shown that 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has a variety of biochemical and physiological effects. 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the formation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity in vitro, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Future Directions
There are several future directions for the study of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is to further investigate its anti-cancer properties and develop it as a potential anti-cancer drug. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one and how it interacts with other molecules in the body.
Synthesis Methods
The synthesis of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2-methylbenzyl)-4-oxobutanoic acid ethyl ester. This intermediate is then reacted with indoline-2,3-dione in the presence of piperidine to yield 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields. One of the most significant applications of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is in the field of cancer research. Studies have shown that 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has anti-cancer properties and can induce apoptosis in cancer cells. 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are associated with the disease.
properties
Product Name |
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C24H21NO3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-hydroxy-1-[(2-methylphenyl)methyl]-3-phenacylindol-2-one |
InChI |
InChI=1S/C24H21NO3/c1-17-9-5-6-12-19(17)16-25-21-14-8-7-13-20(21)24(28,23(25)27)15-22(26)18-10-3-2-4-11-18/h2-14,28H,15-16H2,1H3 |
InChI Key |
ICOJCZIXFUUTGA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2,4-dichloro-N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]benzamide](/img/structure/B277275.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)